Merotocin is classified as a peptide and is derived from modifications of the oxytocin molecule. Its synthesis involves the use of unnatural amino acids, such as 4-fluoro-benzylglycine and L-1-carboxypropylcysteine, which enhance its properties compared to natural oxytocin. The compound can be represented by the formula:
The synthesis of merotocin typically employs solid-phase peptide synthesis techniques. This involves using an automated synthesizer to construct the peptide chain step-by-step. The process begins with Rink amide resin as the solid support, where amino acids are sequentially added through coupling reactions mediated by reagents like diisopropylcarbodiimide and Oxyma in dimethylformamide.
After synthesizing the peptide, it undergoes cleavage from the resin, followed by cyclization to form the thioether bond. Purification is achieved through reversed-phase chromatography, ensuring that the final product is free from impurities and by-products. Characterization of the synthesized compound is performed using liquid chromatography/mass spectrometry techniques to confirm its molecular weight and structure .
The molecular formula of merotocin is with a molar mass of approximately . Its structure features a cyclic thioether ring, which enhances its stability and resistance to enzymatic degradation compared to natural oxytocin. The presence of specific substitutions at various positions on the peptide chain contributes to its unique pharmacological profile .
Merotocin undergoes various chemical reactions that are crucial for its synthesis and functionality. The key reactions include:
The stability of merotocin under physiological conditions is attributed to its structural modifications that protect it from rapid degradation by enzymes such as chymotrypsin .
Merotocin functions primarily through its interaction with oxytocin receptors in the body. Upon administration, it binds to these receptors, leading to physiological effects similar to those of oxytocin, such as promoting uterine contractions and facilitating lactation. Its design allows for prolonged action due to reduced susceptibility to enzymatic breakdown, thereby enhancing its therapeutic efficacy .
Merotocin exhibits several notable physical and chemical properties:
The compound's stability profile indicates a relatively long half-life in circulation compared to traditional oxytocin, making it suitable for clinical applications in lactation support .
Merotocin has significant potential in various scientific and medical applications:
Merotocin (developmental code FE-202767; CAS No: 1190083-57-8) is a synthetic peptide agonist of the oxytocin receptor (OXTR). Its chemical structure is N-(4-Sulfanylbutanoyl)-L-tyrosyl-L-isoleucyl-L-glutaminyl-L-asparaginyl-L-cysteinyl-N-[(4-fluorophenyl)methyl]glycyl-L-leucylglycinamide cyclic (1-5)-thioether, with the molecular formula C₄₈H₆₈FN₁₁O₁₂S and a molar mass of 1042.20 g/mol [1] [3]. Merotocin is pharmacologically classified as a selective peptidic OXTR agonist derived from structural modifications of native oxytocin. It exhibits sub-nanomolar potency (EC₅₀ < 0.1 nM) at OXTR and >1000-fold selectivity over vasopressin receptors (V₁aR, V₁bR, V₂R) [1] [9]. This high selectivity profile differentiates it from first-generation oxytocin analogs and underpins its therapeutic potential for conditions involving OXTR dysfunction.
Table 1: Key Chemical and Pharmacological Properties of Merotocin
Property | Value |
---|---|
IUPAC Name | (3R,6S,9S,12S,15S)-6-(2-amino-2-oxoethyl)-N-[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-9-(3-amino-3-oxopropyl)-12-[(2S)-butan-2-yl]-N-[(4-fluorophenyl)methyl]-15-[(4-hydroxyphenyl)methyl]-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacycloicosane-3-carboxamide |
Molecular Formula | C₄₈H₆₈FN₁₁O₁₂S |
Molar Mass | 1042.20 g/mol |
CAS Registry Number | 1190083-57-8 |
Pharmacological Class | Selective Oxytocin Receptor (OXTR) Agonist |
Selectivity Ratio (vs. VPR) | >1000-fold |
Developmental Stage | Phase II clinical trials for lactation failure [1] [4] |
Merotocin emerged from efforts to overcome limitations of native oxytocin and its early analogs. Native oxytocin (CYIQNCPLG) suffers from poor metabolic stability due to its disulfide bridge and cross-reactivity with vasopressin receptors (AVPRs), leading to off-target effects like water retention and hypertension [1] [9]. Initial modifications focused on disulfide bond stabilization:
Merotocin’s design introduced two critical innovations:
Merotocin exerts effects via selective activation of OXTR, a G-protein-coupled receptor (GPCR) encoded on chromosome 3p25 in humans [5] [6]. OXTR signaling coordinates two primary pathways:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7